molecular formula C16H25N3O3S2 B4460345 N-(1-methyl-4-piperidinyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

N-(1-methyl-4-piperidinyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

Katalognummer B4460345
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: PXJFBMSBTYZJJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-methyl-4-piperidinyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase), which plays a crucial role in the survival and proliferation of cancer cells.

Wirkmechanismus

BTK is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of normal and malignant B-cells. BTK is activated by binding to the BCR complex, which leads to the activation of downstream signaling pathways that promote cell survival and proliferation. TAK-659 binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-cancer activity in preclinical studies, both as a single agent and in combination with other anti-cancer agents. TAK-659 has also been shown to modulate the tumor microenvironment and immune response, leading to enhanced anti-tumor activity. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for clinical development.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments, including its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to enhance the activity of other anti-cancer agents. However, TAK-659 also has some limitations, including its potential toxicity and the need for further optimization of its pharmacological properties.

Zukünftige Richtungen

There are several future directions for the development of TAK-659 as a therapeutic agent for the treatment of cancer. These include:
1. Clinical trials to evaluate the safety and efficacy of TAK-659 in patients with various types of cancer.
2. Combination studies to evaluate the potential of TAK-659 in combination with other anti-cancer agents, such as chemotherapy and immunotherapy.
3. Development of novel formulations of TAK-659 to improve its pharmacokinetic properties and reduce toxicity.
4. Identification of biomarkers that can predict response to TAK-659 and guide patient selection.
5. Exploration of the potential of TAK-659 in other diseases, such as autoimmune disorders and inflammatory diseases.
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown potent anti-cancer activity in preclinical studies. Further research is needed to evaluate its safety and efficacy in clinical trials and to optimize its pharmacological properties. TAK-659 has the potential to become a valuable therapeutic agent for the treatment of various types of cancer.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its therapeutic potential in various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that TAK-659 inhibits the growth and survival of cancer cells by blocking the activity of BTK, which is essential for the activation of downstream signaling pathways that promote cell proliferation and survival. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and immunotherapy, by modulating the tumor microenvironment and immune response.

Eigenschaften

IUPAC Name

N-(1-methylpiperidin-4-yl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S2/c1-18-9-6-14(7-10-18)17-16(20)13-4-2-8-19(12-13)24(21,22)15-5-3-11-23-15/h3,5,11,13-14H,2,4,6-10,12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJFBMSBTYZJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-methyl-4-piperidinyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-methyl-4-piperidinyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-methyl-4-piperidinyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-methyl-4-piperidinyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(1-methyl-4-piperidinyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(1-methyl-4-piperidinyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.